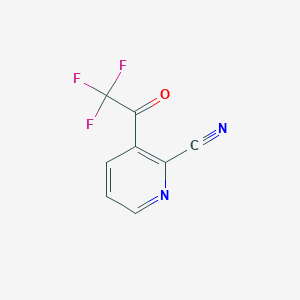

3-(2,2,2-Trifluoroacetyl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3F3N2O |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-2-1-3-13-6(5)4-12/h1-3H |

InChI Key |

URJNSBSBWYFNRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2,2 Trifluoroacetyl Picolinonitrile

Approaches to the Picolinonitrile Core Synthesis

The synthesis of the picolinonitrile backbone, a pyridine (B92270) ring with a nitrile group at the C2-position, is the foundational step. This can be achieved either by constructing the pyridine ring with the nitrile group already present or by introducing the nitrile group onto a pre-existing pyridine ring.

Pyridine Ring Formation Strategies

The de novo synthesis of the pyridine ring offers a direct route to substituted picolinonitriles. These methods often involve the condensation or cycloaddition of acyclic precursors.

One of the most efficient modern methods for assembling highly substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition reaction. researchgate.net This reaction typically involves the co-cyclization of two alkyne molecules and a nitrile. By selecting appropriately substituted alkynes and a nitrile component, this method allows for the modular and convergent assembly of the pyridine core. Cobalt and rhodium complexes are common catalysts for this transformation. researchgate.net

Classical condensation reactions also provide access to the pyridine skeleton. baranlab.org These methods often rely on the reaction of aldehydes and ketones with an ammonia (B1221849) source. For instance, the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to induce aromatization, is a fundamental approach. baranlab.org The oxidation can sometimes be circumvented by using hydroxylamine (B1172632) instead of ammonia. baranlab.org

Furthermore, multicomponent reactions (MCRs) are particularly effective for building complex heterocyclic structures in a single step. bohrium.com The Hantzsch pyridine synthesis, a well-known MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While traditionally used for dihydropyridines, modifications can yield fully aromatized pyridines.

| Strategy | Description | Key Reactants | Catalyst/Conditions |

| [2+2+2] Cycloaddition | Co-cyclization of alkynes and a nitrile to form the pyridine ring. researchgate.net | Alkynes, Nitrile | Cobalt or Rhodium complexes |

| 1,5-Dicarbonyl Condensation | Condensation of a 1,5-dicarbonyl compound with ammonia followed by oxidation. baranlab.org | 1,5-Dicarbonyl, Ammonia | Oxidation (e.g., air, HNO₃) |

| Multicomponent Reactions | One-pot synthesis involving multiple starting materials to build the heterocyclic core. bohrium.com | Aldehydes, β-ketoesters, Ammonia source | Often thermal or acid/base catalyzed |

Introduction of the Nitrile Group at C2-Position

Alternatively, the picolinonitrile core can be synthesized by introducing a nitrile group onto a pre-formed pyridine ring. The nitrile group, or cyano group, is a versatile functional group in organic synthesis. nih.gov

The conversion of a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, to picolinonitrile is a common and effective method. This is typically achieved through a nucleophilic substitution reaction using a cyanide salt, such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium-catalyzed cyanation reactions with sources like zinc cyanide.

Another classical route is the Sandmeyer reaction, which involves the diazotization of 2-aminopyridine (B139424) to form a diazonium salt, followed by treatment with a cyanide salt, typically copper(I) cyanide.

More recent advancements have focused on the direct C-H cyanation of the pyridine ring. While C-H functionalization at the C2 and C4 positions of pyridine is often favored due to the electronic nature of the heterocycle, selective C-H cyanation methods are continually being developed. researchgate.net These methods can offer a more atom-economical approach by avoiding the pre-functionalization of the ring with a leaving group. researchgate.net

Regioselective Introduction of the Trifluoroacetyl Group at C3-Position

The introduction of the trifluoroacetyl group (CF₃CO-) onto the picolinonitrile core presents a significant chemical challenge. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. However, this deactivation also directs incoming electrophiles primarily to the C3 and C5 positions, which is advantageous for the synthesis of the target molecule.

Direct Acylation Reactions

Direct acylation, analogous to the Friedel-Crafts reaction, involves treating the picolinonitrile substrate with a suitable trifluoroacetylating agent in the presence of a strong acid catalyst. researchgate.net Due to the strong deactivating effects of both the pyridine nitrogen and the C2-nitrile group, forcing conditions are typically required.

The acylating agent is commonly trifluoroacetic anhydride (B1165640) (TFAA). The reaction necessitates a potent catalyst, such as a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid, to promote the reaction. The electrophilicity of the trifluoroacetyl group is high, but overcoming the low nucleophilicity of the picolinonitrile ring remains the primary obstacle.

| Reaction Type | Acylating Agent | Typical Catalysts | Key Challenge |

| Friedel-Crafts Acylation | Trifluoroacetic Anhydride (TFAA) | Polyphosphoric Acid (PPA), Strong Lewis Acids | Overcoming the deactivation of the electron-deficient picolinonitrile ring. researchgate.net |

Methods Utilizing Trifluoroacetic Acid Derivatives

Trifluoroacetic anhydride (TFAA) is a highly reactive and common reagent for introducing the trifluoroacetyl group. rsc.org Its high reactivity stems from the two strongly electron-withdrawing trifluoromethyl groups. In acylation reactions, TFAA can act directly as the acylating agent or serve as an activator for other carboxylic acids by forming a mixed anhydride. researchgate.netcore.ac.uk For the synthesis of 3-(2,2,2-Trifluoroacetyl)picolinonitrile, TFAA would be used directly.

To facilitate the reaction on the deactivated picolinonitrile ring, a common strategy involves a directed metalation approach. The picolinonitrile is first treated with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate one of the ring positions, forming a highly nucleophilic organolithium species. Subsequent quenching of this intermediate with trifluoroacetic anhydride or another electrophilic trifluoroacetyl source would then install the desired group. The regioselectivity of the deprotonation step is crucial and is influenced by the directing effects of the substituents on the ring.

Multicomponent Reactions Incorporating Trifluoroacetyl Units

An elegant and efficient approach to constructing the final molecule is through multicomponent reactions (MCRs) that incorporate a trifluoroacetyl-containing building block from the start. nih.gov This strategy builds the substituted pyridine ring in a single synthetic operation, thereby avoiding the challenges associated with the late-stage functionalization of a deactivated ring.

In a typical MCR scenario for this target, a key starting material would be a β-dicarbonyl compound bearing a trifluoroacetyl group, such as 4,4,4-trifluoro-1-aryl-butane-1,3-dione. This component can then undergo a condensation reaction with an enamine and a cyanide source (such as malononitrile (B47326) or cyanoacetamide) in the presence of a suitable catalyst or promoter to assemble the this compound skeleton in one pot. This approach offers high convergence and atom economy. nih.govresearchgate.net

Protecting Group Strategies in the Synthesis of Picolinonitrile Scaffolds

In the multistep synthesis of complex molecules like this compound, protecting groups play a crucial role. They are temporarily introduced to mask reactive functional groups, thereby preventing unwanted side reactions and directing the transformations to the desired positions on the picolinonitrile scaffold. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its purpose is served.

For the picolinonitrile framework, the pyridine nitrogen is often a site of undesired reactivity, especially in reactions involving strong bases or organometallic reagents. Therefore, protection of this nitrogen atom can be essential. Common strategies for protecting the pyridine nitrogen include the formation of N-oxides or the use of borane (B79455) complexes.

N-Oxide Protection: The formation of a pyridine N-oxide is a well-established method to deactivate the pyridine ring towards electrophilic attack and modify its reactivity. The N-oxide can be readily prepared by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid. This protecting group can alter the electronic properties of the ring, potentially influencing the regioselectivity of subsequent functionalization steps. The N-oxide can be removed later in the synthetic sequence by reduction, for instance, with PCl₃ or PPh₃.

Borane Protection: Boranes, such as borane dimethyl sulfide (B99878) complex (BMS), can form a coordinate bond with the lone pair of electrons on the pyridine nitrogen. This complexation effectively masks the nucleophilic and basic character of the nitrogen atom. The borane protecting group is particularly useful in reactions that are sensitive to the basicity of the pyridine nitrogen. Deprotection is typically achieved by treatment with an acid.

The nitrile group in the picolinonitrile scaffold is generally robust and less prone to participating in many of the reactions used to functionalize the pyridine ring. However, under strongly acidic or basic conditions, it can be susceptible to hydrolysis. Therefore, the choice of protecting group for the pyridine nitrogen and the conditions for its removal must be compatible with the stability of the nitrile functionality. The ideal protecting group strategy for the synthesis of this compound would involve a group that is stable under the conditions required for the introduction of the trifluoroacetyl group and can be removed without affecting either the trifluoroacetyl or the nitrile moieties.

Modern Catalytic Methods in the Synthesis of Trifluoroacetylated Picolinonitriles

The introduction of a trifluoroacetyl group onto the picolinonitrile ring is a key transformation in the synthesis of the target molecule. Modern catalytic methods offer powerful tools to achieve this with high precision and efficiency. Both transition metal-catalyzed and organocatalytic approaches are potential avenues for this synthesis.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon bonds, including the introduction of acyl groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

One plausible route for the synthesis of this compound involves a palladium-catalyzed trifluoroacetylation of a suitable picolinonitrile precursor. This could be achieved by coupling a 3-halopicolinonitrile (e.g., 3-bromo- (B131339) or 3-iodopicolinonitrile) or a 3-picolinonitrileboronic acid derivative with a trifluoroacetylating agent.

A recently developed method describes the palladium-catalyzed trifluoroacetylation of (hetero)arylboronic acids using N-phenyl-N-tosyltrifluoroacetamide as the trifluoroacetylation reagent. organic-chemistry.orgnih.gov This reaction proceeds smoothly and exhibits high functional group tolerance. To apply this methodology to the synthesis of this compound, a key intermediate, 3-picolinonitrileboronic acid or its corresponding pinacol (B44631) ester, would be required. The synthesis of such an intermediate could potentially be achieved from 3-halopicolinonitrile via a Miyaura borylation reaction.

| Catalyst System | Substrates | Trifluoroacetylating Agent | Key Features |

| Pd(dba)₂ / (o-MeOC₆H₄)₃P | (Het)arylboronic acids | N-phenyl-N-tosyltrifluoroacetamide | High functional group tolerance, scalable. organic-chemistry.orgnih.gov |

Another potential transition metal-catalyzed approach is the direct C-H trifluoroacetylation of the picolinonitrile scaffold. While direct C-H functionalization is an atom-economical and highly desirable strategy, achieving regioselectivity on a pyridine ring can be challenging. However, a transition-metal-free approach for the C3-H trifluoroacetylation of pyridines has been reported, which proceeds through a dearomatization-rearomatization sequence. nih.gov This method involves the reaction of the pyridine with trifluoroacetic anhydride in the presence of an alkyl chloroformate, followed by an acid-promoted rearomatization. The electron-withdrawing nature of the nitrile group at the 2-position of the picolinonitrile ring would likely influence the regioselectivity of this reaction, potentially favoring functionalization at the C3 or C5 position.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. While organocatalytic methods for the direct trifluoroacetylation of pyridines are not as well-established as transition metal-catalyzed processes, certain strategies could be envisioned.

One potential, though speculative, organocatalytic approach could involve a Friedel-Crafts-type reaction. The picolinonitrile ring is electron-deficient, making it generally unreactive towards classical electrophilic aromatic substitution. However, activation of the trifluoroacetylating agent by a suitable organocatalyst, such as a strong Lewis or Brønsted acid, might facilitate the reaction. The inherent challenge would be to achieve the desired regioselectivity and to overcome the deactivating effect of the pyridine nitrogen and the nitrile group.

Photochemical organocatalytic methods have also been developed for the functionalization of pyridines. nih.gov These reactions often proceed via radical intermediates. A hypothetical route could involve the generation of a trifluoroacetyl radical, which could then add to the picolinonitrile ring. However, controlling the regioselectivity of such radical additions to substituted pyridines can be difficult.

At present, the literature on specific organocatalytic methods for the synthesis of trifluoroacetylated picolinonitriles is scarce. The development of such methods would represent a significant advancement in the field, offering potentially milder and more environmentally benign synthetic routes.

Chemical Reactivity and Mechanistic Studies of 3 2,2,2 Trifluoroacetyl Picolinonitrile

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group, -C(O)CF₃, is a powerful electron-withdrawing substituent that profoundly impacts the reactivity of the adjacent carbonyl center. The three fluorine atoms inductively withdraw electron density, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the trifluoroacetyl group in 3-(2,2,2-Trifluoroacetyl)picolinonitrile is a prime target for nucleophiles. Nucleophilic addition reactions to this center are generally facile due to the enhanced electrophilicity imparted by the trifluoromethyl group. wikipedia.org

A variety of nucleophiles can add to this carbonyl center, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields the corresponding alcohol. Common nucleophiles that are expected to react in this manner include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and other carbon and heteroatom nucleophiles. quimicaorganica.orgyoutube.com The general mechanism for nucleophilic addition is depicted below:

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile (Nu⁻) | Reagent Example | Expected Product Type |

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Trifluoromethyl alcohol |

| Alkyl (R⁻) | Grignard Reagent (RMgX) | Tertiary trifluoromethyl alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

Note: The reactivity described is based on established principles of carbonyl chemistry, as specific studies on this compound are limited.

Reactivity of the α-Hydrogens Adjacent to the Carbonyl

The concept of α-hydrogen reactivity in ketones is a cornerstone of carbonyl chemistry, typically involving enolate formation. However, in the case of this compound, there are no α-hydrogens on the trifluoromethyl side of the carbonyl group. The other "alpha" position is the C4 carbon of the pyridine (B92270) ring. The acidity of hydrogens on a pyridine ring is generally low, and their removal to form a carbanion is not a common reaction pathway under typical enolization conditions.

Therefore, reactions that rely on the deprotonation of an α-hydrogen, such as aldol (B89426) condensations or α-halogenation, are not expected to occur at the trifluoroacetyl group in this molecule. libretexts.org The reactivity at the pyridine ring itself would follow pathways characteristic of pyridine chemistry, which are beyond the scope of this specific subsection.

Derivatization and Functionalization of the Trifluoromethyl Group

Direct derivatization and functionalization of the trifluoromethyl group itself is a challenging transformation due to the high strength of the C-F bonds. However, the trifluoromethyl group can influence the reactivity of the pyridine ring, making it susceptible to certain functionalization reactions. For instance, methods for the regioselective trifluoromethylation of pyridine rings have been developed, highlighting the interest in such substituted heterocycles in medicinal and agrochemical research. researchgate.netnih.govchemrxiv.orgresearchgate.net

While direct conversion of the CF₃ group into other functionalities on this specific molecule is not widely reported, the presence of this group is a key feature in the design of molecules with specific electronic and biological properties. The synthesis of trifluoromethylpyridines often involves either the introduction of a trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor. nih.govgoogle.com

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) in this compound is another site of significant reactivity. It can undergo nucleophilic additions and participate in cycloaddition reactions.

Nucleophilic Reactivity of the Nitrile Group

Similar to the carbonyl group, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org This can lead to the formation of various nitrogen-containing functional groups. For example, hydrolysis of the nitrile can yield a carboxylic acid or an amide, while reduction can produce a primary amine. Organometallic reagents can also add to the nitrile to form, after hydrolysis, ketones. orientjchem.orgbohrium.com

Table 2: Potential Transformations of the Nitrile Group via Nucleophilic Attack

| Reagent | Product Functional Group |

| H₂O / H⁺ or OH⁻ | Carboxylic acid or Amide |

| LiAlH₄ | Primary amine |

| Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone |

Note: These transformations are based on the general reactivity of nitriles. Specific studies on this compound may reveal unique reactivity patterns.

Cycloaddition Reactions of the Nitrile (e.g., Tetrazine formation)

The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. A particularly relevant transformation is the formation of tetrazines. Tetrazines are important heterocyclic compounds with applications in bioorthogonal chemistry. nih.govrsc.orggoogle.com The synthesis of tetrazines can often be achieved from nitriles.

While a direct synthesis of a tetrazine from this compound is not explicitly detailed in the available literature, mechanistic studies on the [3+2] cycloaddition of the closely related trifluoroacetonitrile (B1584977) (CF₃CN) with nitrilimines to form triazoles provide valuable insight. mdpi.com These studies indicate that the electron-withdrawing trifluoromethyl group can influence the energetics and regioselectivity of the cycloaddition. It is plausible that this compound could participate in similar cycloaddition reactions to form heterocyclic systems like tetrazines, likely through a [3+2] or related cycloaddition pathway with a suitable 1,3-dipole or diene.

The general approach for tetrazine synthesis from nitriles often involves reaction with hydrazine (B178648) or its derivatives, sometimes in the presence of a sulfur source or a metal catalyst. The nitrile serves as a key building block for the construction of the tetrazine ring.

Reduction and Hydrolysis Pathways

The trifluoroacetyl group is a primary site for chemical transformation, susceptible to both reduction and hydrolysis under appropriate conditions.

Reduction: The carbonyl group of the trifluoroacetyl moiety can be readily reduced to a trifluoromethyl carbinol. This transformation is typically achieved using a variety of reducing agents.

| Reducing Agent | Product | Reaction Conditions | Notes |

| Sodium borohydride (NaBH₄) | 1-(3-cyanopyridin-2-yl)-2,2,2-trifluoroethanol | Mild conditions, alcoholic solvents | Chemoselective for the carbonyl group |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-(aminomethyl)pyridin-2-yl)-2,2,2-trifluoroethanol | Stronger reducing agent, ethereal solvents | May also reduce the nitrile group |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(3-cyanopyridin-2-yl)-2,2,2-trifluoroethanol | High pressure, various catalysts | Can also lead to reduction of the pyridine ring under harsh conditions |

The reduction is often highly chemoselective for the ketone due to its enhanced electrophilicity imparted by the adjacent trifluoromethyl group. The resulting chiral trifluoromethyl carbinols are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Hydrolysis: The trifluoroacetyl group can undergo hydrolysis to the corresponding carboxylic acid, although this process is generally slower than the hydrolysis of non-fluorinated analogs. The stability of the trifluoroacetyl group is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which destabilizes the tetrahedral intermediate formed during hydrolysis.

Hydrolysis of the nitrile group to a carboxylic acid or an amide can also occur, typically under more forcing acidic or basic conditions. The relative rates of hydrolysis of the trifluoroacetyl and cyano groups can be manipulated by careful choice of reaction conditions. For instance, enzymatic hydrolysis has been shown to be effective for the selective hydrolysis of related nitriles.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups: the trifluoroacetyl and the cyano moieties. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is highly disfavored. The trifluoroacetyl and cyano groups are both deactivating and meta-directing in traditional aromatic systems. lkouniv.ac.in In the context of the pyridine ring, which is already electron-deficient, these groups further reduce the nucleophilicity of the ring, making reactions with electrophiles challenging. masterorganicchemistry.com If forced under harsh conditions, substitution would be predicted to occur at the C-5 position, which is the least deactivated position relative to the two electron-withdrawing groups and the ring nitrogen.

Common EAS reactions and their expected outcome:

Nitration: Extremely difficult; requires forcing conditions (e.g., hot fuming nitric and sulfuric acids).

Halogenation: Requires high temperatures and a Lewis acid catalyst. lumenlearning.com

Sulfonation: Generally not feasible. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Does not occur due to the strong deactivation of the ring and complexation of the Lewis acid catalyst with the pyridine nitrogen.

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reactivity is enhanced by the presence of the trifluoroacetyl and cyano groups, which can stabilize the negative charge in the Meisenheimer intermediate. nih.gov

For an SNAr reaction to occur, a suitable leaving group must be present on the ring. While the parent molecule does not have a leaving group, derivatives with a halogen at the C-2, C-4, or C-6 positions would be expected to undergo facile substitution with a variety of nucleophiles. The rate of substitution is influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. libretexts.orgyoutube.com

| Nucleophile | Potential Product (with a leaving group at C-6) |

| Alkoxides (e.g., NaOMe) | 6-methoxy-3-(2,2,2-trifluoroacetyl)picolinonitrile |

| Amines (e.g., RNH₂) | 6-amino-3-(2,2,2-trifluoroacetyl)picolinonitrile |

| Thiolates (e.g., NaSPh) | 6-(phenylthio)-3-(2,2,2-trifluoroacetyl)picolinonitrile |

Direct functionalization of the pyridine ring via C-H activation represents a modern and atom-economical approach to introduce new substituents. nih.gov For electron-deficient pyridines, transition-metal-catalyzed C-H activation is a promising strategy. mdpi.com Rhodium and iridium complexes, in particular, have been shown to be effective for the ortho-alkylation of pyridines. nih.gov

In the case of this compound, the most likely positions for C-H activation would be C-4 and C-6, as these are ortho to the directing pyridine nitrogen. The trifluoroacetyl group at C-3 may sterically hinder attack at C-4 to some extent. The specific regioselectivity would likely be dependent on the catalyst and reaction conditions employed.

Stereochemical Control and Diastereoselective Reactions

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol opens up avenues for stereochemical control. Asymmetric reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The development of enantioselective methods for the synthesis of α-trifluoromethyl carbinols is an active area of research due to the importance of these motifs in bioactive molecules. acs.org

Furthermore, the chiral center in the reduced product can influence the stereochemical outcome of subsequent reactions on other parts of the molecule, leading to diastereoselective transformations. For example, reactions involving the nitrile group or further functionalization of the pyridine ring could potentially be controlled by the stereochemistry of the trifluoromethyl carbinol.

Advanced Synthetic Applications of 3 2,2,2 Trifluoroacetyl Picolinonitrile As a Building Block

Construction of Complex Heterocyclic Architectures

The dual reactivity of 3-(2,2,2-Trifluoroacetyl)picolinonitrile, stemming from its electrophilic ketone and its cyano group, provides multiple avenues for cyclization and annulation reactions. This enables the efficient synthesis of intricate heterocyclic systems that are otherwise challenging to access.

Nitrogen-containing polycyclic compounds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. nih.govmdpi.com The synthesis of these complex structures often relies on versatile building blocks that can participate in controlled cyclization cascades. This compound is well-suited for this role. The electrophilic trifluoroacetyl moiety can readily react with binucleophiles, such as aromatic diamines or amino-thiols, to form an initial heterocyclic ring. Subsequently, the picolinonitrile group can undergo further transformations, such as hydrolysis followed by condensation or participation in cycloaddition reactions, to build additional fused rings.

One prominent strategy involves [3+2] cycloaddition reactions, which are powerful for constructing five-membered heterocyclic rings. uchicago.eduarxiv.org The nitrile group of the picolinonitrile can act as a dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to form triazole or oxadiazole rings, respectively. mdpi.comnih.gov This approach allows for the modular assembly of complex polycyclic systems where the pyridine (B92270) core is fused or appended with other heterocyclic moieties, a strategy often employed in the synthesis of novel anticancer agents. mdpi.com

Azachromones and azachromanones, which are bioisosteres of chromones, have garnered significant interest due to their diverse biological activities. researchgate.net However, their synthesis can be complicated by the electron-deficient nature of the pyridine ring, which often renders classical chromone (B188151) synthesis methods ineffective. researchgate.netresearchgate.net Picolinonitrile precursors, particularly those activated with a strong electron-withdrawing group like a trifluoroacetyl moiety, offer a robust solution.

The synthesis typically proceeds via an intramolecular heterocyclization pathway. researchgate.netucr.edu The general mechanism involves the reaction of a 3-trifluoroacetylpicolinonitrile derivative with an ortho-hydroxyaniline or a similar phenol-containing nucleophile. The initial nucleophilic attack on the activated carbonyl group, followed by cyclization and dehydration, leads to the formation of the azachromone scaffold. The presence of the trifluoroacetyl group is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, facilitating the initial bond formation under mild conditions. This method has been successfully applied to generate various substituted azachromones, including 3-polyfluoroacyl-8-azachromones. researchgate.net

Table 1: Representative Synthesis of Azachromone Derivatives

| Precursor 1 | Precursor 2 | Key Reaction Type | Product Class |

| This compound | 2-Aminophenol | Nucleophilic addition, Intramolecular cyclization | 5-Azachromone derivative |

| 2-Hydroxy-3-cyanopyridine | Acetophenone derivative | Deprotection-cyclization | 8-Azachromone derivative |

| 3-Hydroxypicolinonitrile | Chalcone | Michael addition, Cyclization | 5-Azaflavone derivative |

Indoline (B122111) and benzoazepine scaffolds are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. nih.govresearchgate.net The synthesis of these ring systems can be achieved using this compound as a key starting material through pathways involving intramolecular cyclizations.

For indoline synthesis, a potential pathway involves the reaction of the picolinonitrile with a suitably substituted aniline (B41778) derivative where a nucleophilic side chain is present. The trifluoroacetyl group can serve as a handle for creating an intermediate that, upon reduction or modification, can undergo an intramolecular Friedel-Crafts-type reaction or a related electrophilic aromatic substitution onto the aniline ring to close the five-membered indoline ring.

The synthesis of benzoazepines, which are seven-membered nitrogen-containing heterocycles, follows a similar logic but requires a longer tether between the reacting moieties. researchgate.net For instance, a precursor could be assembled by reacting this compound with a nucleophile containing a (2-aminophenyl)ethyl moiety. The trifluoroacetyl group can be transformed into a suitable electrophilic center, which then undergoes intramolecular cyclization onto the aromatic ring to construct the seven-membered benzoazepine core. The versatility of both the trifluoroacetyl and nitrile groups allows for various synthetic manipulations to achieve the desired cyclization precursors.

Role in the Design and Synthesis of Fluorine-Containing Organic Molecules

The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in medicinal and materials chemistry to modulate physicochemical and biological properties. mdpi.com this compound serves as a premier building block for introducing the trifluoromethyl group into complex molecular architectures.

The trifluoromethyl group is prized for its ability to enhance metabolic stability, increase binding affinity through hydrophobic interactions, and alter electronic properties. mdpi.commdpi.com The use of trifluoromethyl-containing building blocks is a primary strategy for introducing this moiety, avoiding the often harsh conditions of direct trifluoromethylation reactions. nih.govresearchoutreach.org

This compound offers a direct method for incorporating the CF3 group via reactions at its highly electrophilic carbonyl carbon. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the trifluoroacetyl group generates tertiary alcohols bearing a trifluoromethyl group. This reaction provides a straightforward route to chiral or achiral trifluoromethylated alcohols attached to a functionalized pyridine ring, which are valuable intermediates for further synthetic elaboration.

Table 2: Nucleophilic Addition Reactions for CF3 Group Incorporation

| Nucleophile (R-M) | Reaction Conditions | Product Type | Potential Application |

| Phenylmagnesium bromide | Diethyl ether, 0 °C | 2-(3-cyanopyridin-2-yl)-1,1,1-trifluoro-2-phenylpropan-2-ol | Precursor for chiral ligands |

| Methyl lithium | THF, -78 °C | 2-(3-cyanopyridin-2-yl)-1,1,1-trifluoropropan-2-ol | Intermediate for pharmaceuticals |

| Sodium borohydride (B1222165) | Methanol, rt | 1-(3-cyanopyridin-2-yl)-2,2,2-trifluoroethanol | Building block for agrochemicals |

| (Trimethylsilyl)acetylene | Lewis Acid catalyst | 1-(3-cyanopyridin-2-yl)-4,4,4-trifluoro-1-hydroxybut-2-yn-1-ide | Precursor for complex alkynes |

While C-F bonds are exceptionally strong, their selective activation and functionalization represent a cutting-edge area of synthetic chemistry, offering novel pathways to partially fluorinated compounds. nih.gov Defluorinative functionalization allows the trifluoromethyl group to be used as a synthetic handle, transforming it into other valuable motifs like gem-difluoroalkenes or monofluorinated groups. nih.govnih.gov

The trifluoromethyl group in this compound is activated by the adjacent carbonyl and the electron-deficient pyridine ring, making it a potential substrate for reductive C-F bond activation. chemrxiv.orgchemrxiv.org Photochemical methods or transition-metal catalysis can be employed to achieve single-electron reduction of the trifluoroacetyl moiety. nih.gov This process can generate a radical anion intermediate that subsequently expels a fluoride (B91410) ion, leading to a difluoroenolate or a related reactive species. This intermediate can then be trapped by various electrophiles or radical acceptors, achieving a defluorinative alkylation, arylation, or other functionalization. nih.gov Such strategies expand the synthetic utility of the CF3 group beyond its role as a stable substituent, enabling its conversion into diverse difluorinated structures. For example, niobium(V)-catalyzed processes have been shown to achieve defluorinative triallylation of trifluorotoluene derivatives through triple C-F bond activation. rsc.org

Contributions to Medicinal Chemistry-Oriented Synthesis

The unique structural features of this compound position it as a valuable scaffold in the design and synthesis of novel therapeutic agents. The interplay between the electron-withdrawing trifluoroacetyl group and the nitrogen-containing picolinonitrile core can be strategically exploited to modulate the physicochemical and pharmacological properties of derivative compounds.

Design and Synthesis of Fluorinated Ligands for Molecular Targets

The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a readily available precursor for the synthesis of a diverse array of fluorinated ligands. The reactive trifluoroacetyl group can participate in various chemical transformations, allowing for the facile introduction of this key pharmacophore into more complex molecular architectures. The picolinonitrile moiety, a derivative of pyridine, is a common structural motif in many biologically active compounds and can engage in crucial interactions with biological targets.

Influence of Trifluoromethyl Substitution on Ligand Properties and Interactions

The trifluoromethyl (-CF3) group exerts a profound influence on the properties of a ligand. Its high electronegativity can alter the electronic distribution within a molecule, impacting its pKa and ability to participate in hydrogen bonding. Furthermore, the lipophilic nature of the -CF3 group can significantly enhance a ligand's ability to cross cellular membranes and improve its pharmacokinetic profile. In the context of protein-ligand interactions, the trifluoromethyl group can engage in specific, favorable contacts within the binding pocket of a target protein, thereby increasing the ligand's binding affinity and selectivity. While specific data for this compound is not yet available, the general principles of trifluoromethyl substitution suggest that its derivatives would exhibit modulated lipophilicity and enhanced protein binding affinity.

| Property | Influence of Trifluoromethyl Group |

| Lipophilicity | Generally increases lipophilicity, potentially improving membrane permeability. |

| Metabolic Stability | Often enhances stability by blocking sites of oxidative metabolism. |

| Binding Affinity | Can increase affinity through favorable interactions with protein binding sites. |

| pKa | The electron-withdrawing nature can lower the pKa of nearby acidic or basic groups. |

Application in Fragment-Based Drug Discovery and Rational Drug Design Methodologies

Fragment-based drug discovery (FBDD) is a powerful approach that utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. With a molecular weight of approximately 200 g/mol , this compound fits within the typical size range for a fragment library. Its distinct chemical features—a trifluoroacetyl group, a nitrile, and a pyridine ring—present multiple points for potential interaction and subsequent chemical elaboration. In a rational drug design context, the well-defined structure of this compound allows for computational modeling and prediction of its binding modes, guiding the design of more potent and selective inhibitors.

Development of Functional Materials and Dyes

Beyond its potential in medicinal chemistry, the electronic properties of this compound make it an interesting candidate for the development of novel functional materials and dyes.

Precursor for Aggregation-Induced Emission (AIE) Molecules

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The pyridine core within this compound is a structural component found in some AIE-active molecules. Through appropriate chemical modifications, it is conceivable that this compound could serve as a precursor for the synthesis of novel AIEgens, where the restriction of intramolecular rotation in the aggregated state would lead to strong fluorescence emission.

Synthesis of Phosphorescence Dyes

Phosphorescent dyes, which emit light from a triplet excited state, are crucial components in various optoelectronic applications, including OLEDs for displays and lighting. The synthesis of efficient and stable phosphorescent materials often involves the incorporation of heavy atoms or specific heterocyclic structures to promote intersystem crossing. While there is no direct research on phosphorescent dyes derived from this compound, the presence of the nitrogen-containing pyridine ring and the potential for coordination with metal centers suggest that it could be a valuable building block in the design of new phosphorescent emitters. Further research in this area could uncover novel materials with tailored photophysical properties.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. hakon-art.commdpi.com Such studies would elucidate the distribution of electrons, orbital energies, and molecular properties, which are fundamental to understanding the reactivity of 3-(2,2,2-Trifluoroacetyl)picolinonitrile. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comnih.gov

For this compound, an FMO analysis would involve:

Calculating HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A small gap typically suggests higher reactivity.

Mapping Orbital Distributions: Visualizing the spatial distribution of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack. Given the structure, the electron-withdrawing trifluoroacetyl and nitrile groups are expected to lower the LUMO energy, making the molecule a good electron acceptor at specific sites. The pyridine (B92270) ring and the lone pairs on the nitrogen and oxygen atoms would contribute significantly to the HOMO.

A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -7.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -2.1 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 5.4 eV | Suggests moderate chemical stability. |

| Global Hardness (η) | 2.7 eV | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | 4.8 eV | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 4.2 eV | A measure of the molecule's overall electrophilic nature. |

This table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the reviewed literature.

Computational methods are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. youtube.com This provides a detailed, step-by-step understanding of the reaction mechanism. nih.govmdpi.com

For this compound, these calculations could be applied to study reactions such as its hydrolysis or its participation in cycloaddition reactions. nih.govmdpi.com The process would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is a computationally intensive step that provides the structure of the activated complex. youtube.com

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants, which is a key factor governing the reaction rate.

These studies would reveal, for instance, whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and how it interacts with other molecules are critical to its physical and biological properties. nih.govnih.gov

Conformational analysis of this compound would focus on the rotation around the single bond connecting the trifluoroacetyl group to the pyridine ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be constructed. This would identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (energy maxima). mdpi.com The presence of bulky and polar groups like trifluoroacetyl suggests that steric and electronic effects would significantly influence the preferred conformation.

Intermolecular interactions are the forces between molecules that determine properties like melting point, boiling point, and solubility. For this compound, key interactions would include:

Dipole-dipole interactions: Due to the polar C=O, C-F, and C≡N bonds.

Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring, the nitrile group, and the oxygen of the carbonyl group can act as hydrogen bond acceptors.

π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

Computational techniques like Atoms in Molecules (AIM) theory or analysis of the Hirshfeld surface could be used to visualize and quantify these non-covalent interactions in a simulated crystal lattice, providing insight into the solid-state packing of the compound. nih.govmdpi.com

Application of Computational Tools in Ligand Design and Optimization

Computational tools are indispensable in modern drug discovery and materials science for designing and optimizing molecules with specific functions. nih.govbeilstein-journals.org If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), several computational approaches would be employed. azolifesciences.comnih.gov

These methods fall broadly into two categories:

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, molecular docking simulations could predict the preferred binding orientation and affinity of this compound within the target's active site. Scoring functions are used to rank different poses and estimate the binding free energy. semanticscholar.org This information would guide modifications to the molecule's structure to improve its binding and, consequently, its biological activity.

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are used. azolifesciences.comnih.gov These rely on the information from a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling would correlate the physicochemical properties of a series of related compounds with their biological activities. nih.gov A QSAR model could then be used to predict the activity of new, unsynthesized analogs, including derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Through these in silico methods, researchers can rapidly screen virtual libraries of compounds, optimize lead candidates, and gain a deeper understanding of the molecular features required for a desired function, significantly accelerating the design and discovery process. nih.gov

Future Directions and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a compound like 3-(2,2,2-Trifluoroacetyl)picolinonitrile, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reaction conditions, hazardous reagents, and significant solvent waste.

Innovations in this area could include:

Continuous Flow Chemistry: Implementing continuous-flow reactors for the synthesis of this compound could offer enhanced safety, improved reaction control, and higher yields compared to batch processes. This methodology is particularly advantageous for managing highly energetic intermediates and reactions.

Bio-catalysis and Enzymatic Synthesis: The use of enzymes or whole-cell biocatalysts could provide highly selective and environmentally friendly routes to the picolinonitrile core or facilitate the introduction of the trifluoroacetyl group under mild conditions.

Green Solvents and Reagents: A significant push towards utilizing greener solvents such as water, supercritical fluids, or bio-based solvents will be crucial. Furthermore, the development of synthetic pathways that utilize less toxic and more atom-economical reagents will be a key research focus. The principles of green chemistry aim to reduce the environmental impact of chemical processes, a trend that will undoubtedly shape the future synthesis of this compound.

Exploration of Unconventional Reactivity Patterns

The electrophilic nature of the trifluoroacetyl group, coupled with the inherent reactivity of the pyridine (B92270) ring and the nitrile functionality, suggests that this compound could exhibit a rich and underexplored reactivity profile. Future investigations may uncover novel transformations and reaction pathways.

Potential areas of exploration include:

Novel Cyclization Reactions: The strategic placement of functional groups could enable the development of novel intramolecular or intermolecular cyclization reactions, leading to the synthesis of complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Activation of C-H Bonds: Research into the selective activation and functionalization of C-H bonds on the picolinonitrile ring, catalyzed by transition metals, could open up new avenues for creating derivatives with tailored properties.

Reactions involving the Nitrile Group: Beyond its role as a precursor to other functional groups, the nitrile moiety could participate in unconventional cycloadditions or act as a directing group in catalytic transformations.

Development of Advanced Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is key to unlocking its full potential. Future research will likely focus on the development of sophisticated catalytic systems to achieve highly selective and efficient modifications of the molecule.

Anticipated advancements include:

Asymmetric Catalysis: For applications where chirality is important, the development of catalytic systems for the enantioselective reduction of the ketone or other transformations will be a significant frontier.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel and previously inaccessible transformations of the picolinonitrile ring under mild reaction conditions.

Multi-component Reactions: Designing catalytic systems that can facilitate multi-component reactions involving this compound would provide a highly efficient means of generating molecular complexity from simple starting materials.

Expanding the Scope in Functional Materials and Supramolecular Chemistry

The combination of a polar nitrile group, a coordinating pyridine ring, and an electron-withdrawing trifluoroacetyl group makes this compound a promising building block for the construction of advanced functional materials and complex supramolecular assemblies.

Future research in this domain may involve:

Q & A

Q. What synthetic routes are reported for preparing 3-(2,2,2-Trifluoroacetyl)picolinonitrile, and what are the critical reaction parameters?

The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions, leveraging methodologies similar to those used for fluorinated pyridine derivatives. For example, palladium-catalyzed C-O cross-coupling has been employed to synthesize structurally related compounds like 5-(2,2,2-trifluoroethoxy)picolinonitrile, where reaction conditions (e.g., catalyst loading, temperature, and ligand choice) significantly influence yield and selectivity . Additionally, trifluoroacetyl precursors, such as trifluoroacetyl fluoride (synthesized from trifluoroacetic acid with ~91% yield), may serve as key intermediates for introducing the trifluoroacetyl group . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the trifluoroacetyl moiety and optimizing stoichiometry to minimize side reactions.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Structural confirmation relies on a combination of spectroscopic methods:

- NMR Spectroscopy : NMR is critical for identifying the trifluoroacetyl group (δ ~ -70 to -75 ppm for CF), while NMR can resolve pyridine ring protons (e.g., aromatic protons at δ 7.5–9.0 ppm, depending on substitution) .

- IR Spectroscopy : Strong absorption bands for the nitrile group (~2240 cm) and carbonyl group (~1750 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile byproducts.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoroacetyl group influence the electronic environment of the pyridine ring?

The trifluoroacetyl group exerts a strong electron-withdrawing effect via induction, which polarizes the pyridine ring and enhances its susceptibility to nucleophilic attack at electron-deficient positions. This effect is evident in NMR chemical shifts of adjacent protons, which are deshielded due to reduced electron density. For example, in related thiourea derivatives, the trifluoroacetyl group shifts pyridine protons upfield by 0.3–0.5 ppm compared to non-fluorinated analogs . Computational studies (e.g., DFT calculations) can further quantify charge distribution and predict reactivity trends for functionalization or cross-coupling reactions.

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?

Regioselectivity is complicated by competing electronic and steric effects. The trifluoroacetyl group directs electrophilic substitution to the meta position relative to itself, while the nitrile group may influence ortho/para reactivity. Strategies to enhance selectivity include:

- Directed ortho-Metalation : Using strong bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles .

- Catalytic C-H Activation : Transition-metal catalysts (e.g., Pd, Ru) with directing groups can achieve site-specific functionalization .

- Protecting Group Strategies : Temporarily masking the nitrile or trifluoroacetyl group to redirect reactivity.

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture due to the hydrolytic lability of the trifluoroacetyl group. Degradation products may include 3-carboxypicolinonitrile (via hydrolysis of CFCO- to COOH) and free pyridine derivatives. Stability studies recommend storage under inert atmospheres (argon or nitrogen) at -20°C, with desiccants to minimize humidity exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.